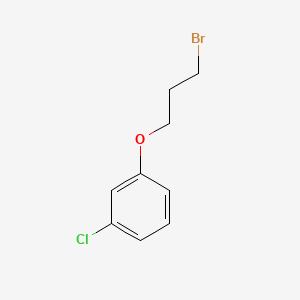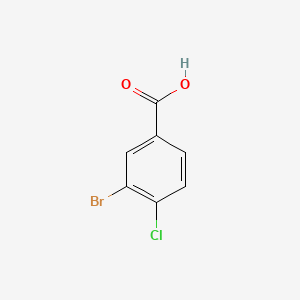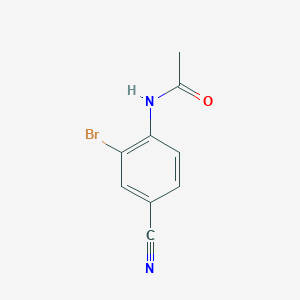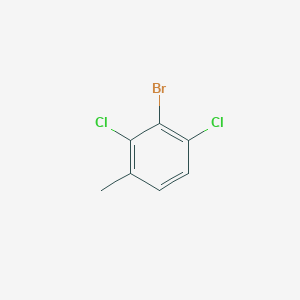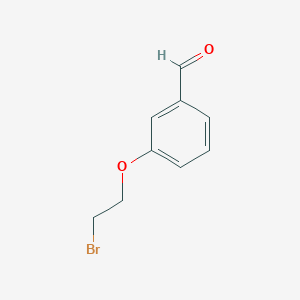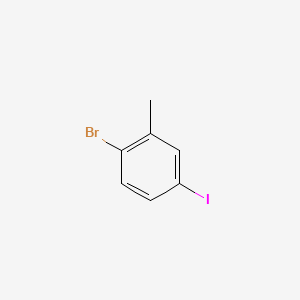
2-Bromo-1,3-difluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-difluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2 It is a brominated and fluorinated nitrobenzene derivative, characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-1,3-difluoro-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical processes .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can influence the electrophilic aromatic substitution reactions of benzene, which are fundamental to many biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (237986 Da ) and structure suggest that it may have reasonable bioavailability
Result of Action
Given its mode of action, it’s likely that the compound could cause significant changes in the structure and function of molecules containing benzene rings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability . Furthermore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
It’s important to note that the compound should be handled with care due to its potential hazards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene typically involves the bromination and fluorination of nitrobenzene derivatives. One common method includes the nitration of 1,3-difluorobenzene followed by bromination. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, followed by bromination, can help in achieving higher yields and better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,3-difluoro-5-nitrobenzene.
Reduction: 2-Bromo-1,3-difluoro-5-aminobenzene.
Oxidation: Products vary based on the specific oxidizing conditions.
Applications De Recherche Scientifique
2-Bromo-1,3-difluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
- 5-Bromo-1,3-difluoro-2-nitrobenzene
- 2-Bromo-3,6-difluoronitrobenzene
- 5-Bromo-1,2-difluoro-3-nitrobenzene
Comparison: 2-Bromo-1,3-difluoro-5-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain chemical reactions .
Propriétés
IUPAC Name |
2-bromo-1,3-difluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGXHVJMWNQYIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382456 |
Source


|
| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-62-5 |
Source


|
| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


